![molecular formula C7H11BrO2 B3022312 Methyl 2-[1-(bromomethyl)cyclopropyl]acetate CAS No. 855473-50-6](/img/structure/B3022312.png)
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate
Overview
Description
“Methyl 2-[1-(bromomethyl)cyclopropyl]acetate” is a chemical compound with the CAS Number: 855473-50-6 . It has a molecular weight of 207.07 . It is a colorless liquid and is used as a reactant in organic synthesis .
Molecular Structure Analysis
The linear formula of “Methyl 2-[1-(bromomethyl)cyclopropyl]acetate” is C7H11BRO2 . The detailed molecular structure is not available in the search results.Chemical Reactions Analysis
“Methyl 2-[1-(bromomethyl)cyclopropyl]acetate” is used as a reactant in organic synthesis . The specific chemical reactions involving this compound are not available in the search results.Physical And Chemical Properties Analysis
“Methyl 2-[1-(bromomethyl)cyclopropyl]acetate” is a colorless liquid . It has a molecular weight of 207.07 . The compound’s other physical and chemical properties are not available in the search results.Scientific Research Applications
Organic Synthesis and Chemical Reactions
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate serves as a valuable reactant in organic synthesis. Researchers utilize it to introduce the cyclopropyl group into target molecules. The bromomethyl functionality allows for further derivatization, making it a versatile building block for creating novel compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate is primarily used as a reactant in organic synthesis . The specific targets of this compound can vary depending on the context of the reaction it is involved in.
Biochemical Pathways
The specific biochemical pathways affected by Methyl 2-[1-(bromomethyl)cyclopropyl]acetate are dependent on the molecules it reacts with. For instance, it has been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
The action, efficacy, and stability of Methyl 2-[1-(bromomethyl)cyclopropyl]acetate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at 0-8°C .
properties
IUPAC Name |
methyl 2-[1-(bromomethyl)cyclopropyl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-6(9)4-7(5-8)2-3-7/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDWPPJIBOBEOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269909 | |
Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate | |
CAS RN |
855473-50-6 | |
Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855473-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(bromomethyl)cyclopropaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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